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Cat. No.: B3146503 Get Quote

An In-depth Technical Guide to the Role of 5-Iodo-1-methylpyridin-2(1H)-one in Medicinal

Chemistry

Abstract
5-Iodo-1-methylpyridin-2(1H)-one has emerged as a pivotal building block in modern

medicinal chemistry. Its structure, featuring a pyridinone core with a strategically placed iodine

atom, offers a versatile platform for the synthesis of complex, biologically active molecules. The

pyridinone scaffold is a privileged motif found in numerous therapeutic agents, while the iodo

group serves as a highly reactive handle for a variety of carbon-carbon and carbon-heteroatom

bond-forming reactions. This technical guide provides a comprehensive exploration of the

synthesis, chemical reactivity, and application of 5-Iodo-1-methylpyridin-2(1H)-one in drug

discovery, with a particular focus on its role in the development of targeted therapies such as

PARP and kinase inhibitors. Detailed experimental protocols and mechanistic insights are

provided to equip researchers and drug development professionals with the knowledge to

effectively utilize this valuable synthetic intermediate.

Introduction: The Pyridinone Scaffold and the
Strategic Role of Iodination
Pyridin-2(1H)-one and its derivatives are heterocyclic compounds of significant interest in

medicinal chemistry due to their ability to engage in various biological interactions.[1] The

pyridinone ring system can act as a versatile scaffold, providing multiple points for chemical
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modification and possessing both hydrogen bond donors and acceptors.[1] This allows for fine-

tuning of a molecule's physicochemical properties, such as solubility and membrane

permeability, which are critical for drug development.[1]

The introduction of an iodine atom at the 5-position of the 1-methylpyridin-2(1H)-one core

dramatically enhances its utility. The carbon-iodine bond is the most reactive among carbon-

halogen bonds in common palladium-catalyzed cross-coupling reactions, enabling the efficient

and selective introduction of a wide array of chemical moieties under mild conditions. This

strategic placement of iodine transforms the simple pyridinone into a powerful intermediate for

building molecular complexity and generating libraries of compounds for biological screening.

Physicochemical Properties
A foundational understanding of the molecule's properties is essential for its application in

synthesis.

Property Value Source

Molecular Formula C₆H₆INO

Molecular Weight 235.02 g/mol

CAS Number 60154-05-4

Melting Point 73-74 °C

Boiling Point 276.9 ± 29.0 °C at 760 mmHg

Physical Form Solid

Synthesis of 5-Iodo-1-methylpyridin-2(1H)-one
The most direct and common route to 5-Iodo-1-methylpyridin-2(1H)-one is through the

electrophilic iodination of its precursor, 1-methylpyridin-2(1H)-one.[2] This reaction leverages

the electron-rich nature of the pyridinone ring, which directs electrophilic substitution.

The choice of iodinating agent is critical for achieving high yield and regioselectivity. Molecular

iodine (I₂) is a common reagent, often used in the presence of a catalyst or an oxidizing agent

to generate a more potent electrophilic iodine species.[3][4] The reaction mechanism typically
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involves the formation of an iodonium ion, which is then attacked by the electron-rich

pyridinone ring.

Synthesis Workflow

1-Methylpyridin-2(1H)-one

Electrophilic Iodination

  I₂, Oxidizing Agent / Catalyst

5-Iodo-1-methylpyridin-2(1H)-one

Click to download full resolution via product page

Caption: General workflow for the synthesis of the title compound.

Protocol: Electrophilic Iodination of 1-Methylpyridin-
2(1H)-one
This protocol provides a representative method for the synthesis of 5-Iodo-1-methylpyridin-
2(1H)-one.

Materials:

1-Methylpyridin-2(1H)-one

Molecular Iodine (I₂)

Oxidizing agent (e.g., H₂O₂, nitric acid) or Lewis acid catalyst

Appropriate solvent (e.g., acetic acid, acetonitrile)
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Standard laboratory glassware and safety equipment

Procedure:

Reaction Setup: In a well-ventilated fume hood, dissolve 1-methylpyridin-2(1H)-one (1.0 eq)

in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

Reagent Addition: Add molecular iodine (I₂, typically 1.0-1.2 eq) to the solution. If required,

add the catalyst or oxidizing agent portion-wise, monitoring for any exothermic reaction.

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Workup: Upon completion, cool the reaction mixture to room temperature. Quench any

excess iodine with a saturated aqueous solution of sodium thiosulfate until the brown color

disappears.

Extraction: If necessary, dilute the mixture with water and extract the product into an organic

solvent such as dichloromethane or ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by

recrystallization or column chromatography on silica gel to yield pure 5-Iodo-1-
methylpyridin-2(1H)-one.

A Versatile Building Block for Drug Discovery
The true power of 5-Iodo-1-methylpyridin-2(1H)-one in medicinal chemistry lies in its utility as

a substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the

precise and efficient formation of new bonds, enabling the construction of diverse molecular

architectures from a common intermediate.
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Caption: Key cross-coupling reactions utilizing the title compound.

Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a robust method for forming a C(sp²)-C(sp) bond

between an aryl halide and a terminal alkyne.[5][6] This reaction is catalyzed by a combination

of palladium and copper(I) complexes and is tolerant of a wide range of functional groups.[7][8]

In the context of drug design, introducing an alkynyl group can provide a rigid linker to probe

protein binding pockets or serve as a precursor for other functional groups.

Protocol: General Sonogashira Cross-Coupling
This protocol is adapted from established methods for the Sonogashira coupling of aryl iodides.

[7][9]

Materials:
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5-Iodo-1-methylpyridin-2(1H)-one (1.0 eq)

Terminal alkyne (1.2 eq)

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

Copper(I) iodide (CuI, 4-10 mol%)

Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 eq)

Anhydrous solvent (e.g., THF, DMF)

Procedure:

Inert Atmosphere: To a dry Schlenk flask, add the 5-Iodo-1-methylpyridin-2(1H)-one,

palladium catalyst, and CuI. Evacuate and backfill the flask with an inert gas (e.g., Argon or

Nitrogen) three times.

Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base. Stir

the mixture for 5-10 minutes at room temperature. Add the terminal alkyne dropwise via

syringe.[7]

Reaction: Heat the reaction mixture (typically 50-80 °C) and monitor its progress by TLC.

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate

and filter through a pad of Celite to remove the catalyst.[7]

Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer

over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column

chromatography to obtain the desired alkynylated pyridinone.

Suzuki Coupling: Creating Bi-aryl Structures
The Suzuki coupling reaction forms a C-C bond between an organoboron compound (boronic

acid or ester) and an organohalide. It is one of the most widely used reactions in

pharmaceutical synthesis for constructing bi-aryl scaffolds, which are common motifs in kinase

inhibitors and other targeted therapies.[1][10] Using 5-Iodo-1-methylpyridin-2(1H)-one allows

for the introduction of diverse aryl or heteroaryl rings at the 5-position.
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Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an

aryl halide with an amine. This reaction is invaluable for synthesizing arylamines, which are key

components of many drug molecules, providing crucial hydrogen bonding interactions with

protein targets.

Case Studies: Applications in Targeted Therapy
The synthetic versatility of 5-Iodo-1-methylpyridin-2(1H)-one has been exploited in the

development of inhibitors for several important drug targets.

PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA

single-strand break repair.[11][12] Inhibiting PARP in cancers with deficiencies in other DNA

repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making

PARP inhibitors a successful class of anti-cancer drugs.[11][12]

The pyridin-2(1H)-one core is an excellent bioisostere of the nicotinamide moiety of NAD+, the

natural substrate for PARP.[13] This allows pyridinone-based inhibitors to occupy the

nicotinamide-binding site of the enzyme. 5-Iodo-1-methylpyridin-2(1H)-one serves as an ideal

starting point to synthesize analogs where the 5-position is elaborated with groups that can

interact with adjacent pockets in the PARP active site, enhancing potency and selectivity.[13]

[14]

PARP Inhibition Strategy

Pyridinone Core

Nicotinamide Binding Site
of PARP Enzyme

 Mimics nicotinamide,
 binds to active site

5-Position (from Iodo group)

Adjacent Pocket Exploration

 Diversification via
 cross-coupling
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Caption: Pharmacophore strategy for pyridinone-based PARP inhibitors.

Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate a vast number of cellular

processes; their dysregulation is a hallmark of cancer and other diseases.[10] Many kinase

inhibitors are ATP-competitive, binding to the ATP pocket of the enzyme. The pyridinone

scaffold can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the

kinase hinge region, a critical interaction for potent inhibition.[15]

5-Iodo-1-methylpyridin-2(1H)-one allows for the synthesis of kinase inhibitor libraries by using

Suzuki or Sonogashira couplings to append various aromatic and heterocyclic groups. These

appended groups can then occupy other regions of the ATP-binding site to achieve high affinity

and selectivity for the target kinase.[16]

Pirfenidone Analogs and Anti-fibrotic Agents
Pirfenidone, or 5-methyl-1-phenyl-2(1H)-pyridone, is an approved drug for the treatment of

idiopathic pulmonary fibrosis.[17][18] Its mechanism involves the downregulation of pro-fibrotic

and pro-inflammatory cytokines.[19] 5-Iodo-1-methylpyridin-2(1H)-one is a direct precursor

for synthesizing novel analogs of pirfenidone. By replacing the iodine with different groups,

researchers can explore the structure-activity relationship (SAR) to develop next-generation

anti-fibrotic agents with improved efficacy or safety profiles.[18][19][20]

Conclusion and Future Outlook
5-Iodo-1-methylpyridin-2(1H)-one is more than a simple chemical intermediate; it is a

strategic tool for accelerating drug discovery. Its straightforward synthesis and exceptional

versatility in palladium-catalyzed cross-coupling reactions provide medicinal chemists with a

reliable and efficient platform for generating novel, diverse, and complex molecules. Its proven

applicability in the synthesis of high-value therapeutic agents, including PARP and kinase

inhibitors, underscores its importance. As the demand for targeted and personalized medicines

grows, the role of such powerful and adaptable building blocks will continue to expand,

enabling the rapid exploration of chemical space and the development of the next generation of

innovative therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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